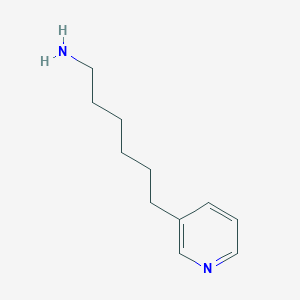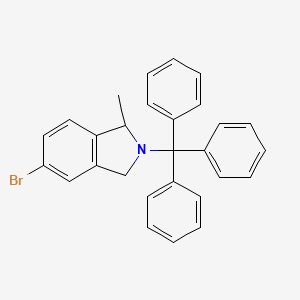
4,6-dimethyl-3,4-dihydropyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one is an organic compound belonging to the class of pyranones. It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common route involves the cyclization of 4,6-dimethyl-2-pyrone under acidic conditions. Another method includes the reaction of 4,6-dimethyl-2-pyrone with a suitable nucleophile, followed by cyclization.
Industrial Production Methods: In industrial settings, the production of 4,6-dimethyl-3,4-dihydro-2H-pyran-2-one often involves the use of catalytic processes to ensure high yields and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions.
化学反应分析
Types of Reactions: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom in the ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyranones depending on the nucleophile used.
科学研究应用
4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 4,6-dimethyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction.
相似化合物的比较
2H-Pyran-2-one, 4,6-dimethyl-: This compound is structurally similar but lacks the dihydro functionality.
3,4-Dihydro-2H-pyran: Another related compound with a similar ring structure but different substituents.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: A compound with a similar core structure but different functional groups.
Uniqueness: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern and the presence of both methyl groups and a ketone functional group
属性
CAS 编号 |
92912-06-6 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
4,6-dimethyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(2)9-7(8)4-5/h3,5H,4H2,1-2H3 |
InChI 键 |
UPCDWBFNKSZLIC-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)OC(=C1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
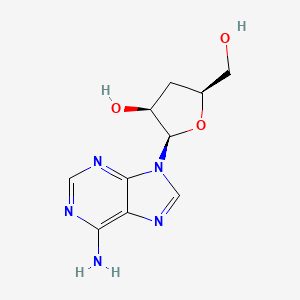
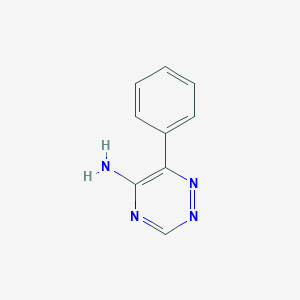
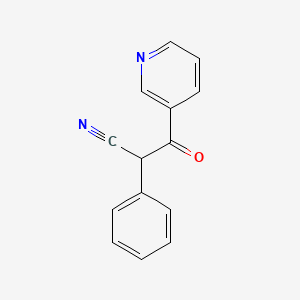
![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol](/img/structure/B8755654.png)
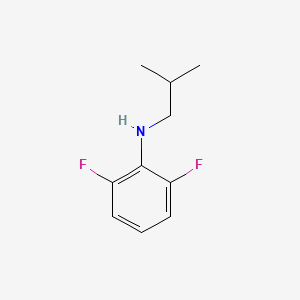
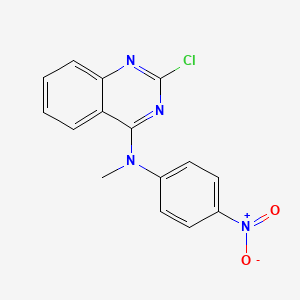
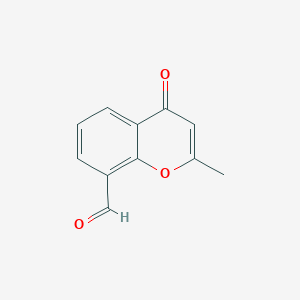
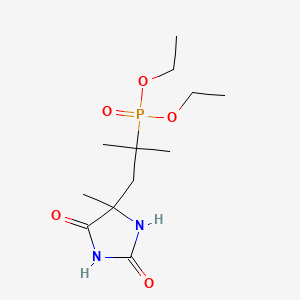
![Carbamic acid, N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-, phenylmethyl ester](/img/structure/B8755704.png)
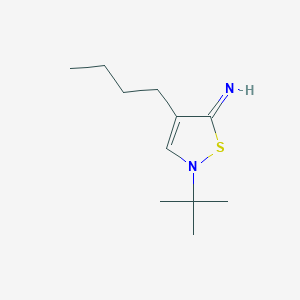
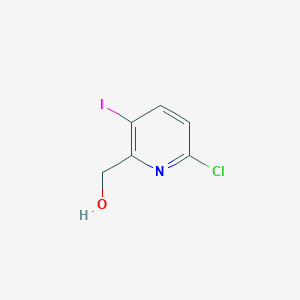
![6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8755723.png)
